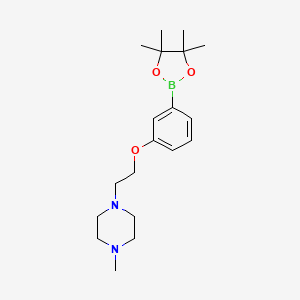

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate was prepared through an aldol-type condensation of ethyl diazoacetate with isatin . This suggests that similar condensation reactions might be applicable for the synthesis of Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride. Additionally, the synthesis of oxysterols using in situ generated ethyl(trifluoromethyl)dioxirane indicates the potential for using in situ generated reagents for introducing functional groups such as hydroxyl or fluoro groups .

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of compounds. For example, the molecular structure of a thioamide derivative was determined by X-ray diffraction, and the unit cell dimensions and space group were reported . Similarly, X-ray powder diffraction data were provided for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate . These techniques could be applied to Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride to elucidate its crystal structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving esters and hydroxy compounds. Cyclization reactions of ethyl esters with amino-hydroxypyrazole were reported, leading to different products depending on the reaction conditions . The Lewis acid-induced decomposition of α-diazo-β-hydroxy esters was also studied, showing that the reaction environment significantly influences the product distribution . These findings could inform the chemical reactions that Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride might undergo.

Physical and Chemical Properties Analysis

High-performance liquid chromatography (HPLC) is a technique used for analyzing the physical and chemical properties of compounds. A sensitive HPLC method was described for the analysis of a hydroxypyridinone and its metabolite in rat blood . This indicates that HPLC could be a suitable method for analyzing the physical and chemical properties of Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride, including its stability, solubility, and presence in biological samples.

Aplicaciones Científicas De Investigación

Versatile Building Blocks

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride and its analogs serve as versatile building blocks in organic chemistry. They are primarily used for the introduction of CF2CO2R groups, showcasing their importance in synthetic chemistry for constructing complex molecules. These compounds have been prepared through various methods including deprotonation/silylation of ethyl difluoroacetate and Reformatsky-type reactions, highlighting their adaptability and utility in different synthetic pathways (Amii, Katahira, & Kobayashi, 2014).

Polymorphic Characterization

In pharmaceutical research, understanding the polymorphic forms of compounds like Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is crucial. Polymorphic forms of similar compounds have been characterized using spectroscopic and diffractometric techniques. These studies are vital for analyzing the physical and chemical properties of the compounds, which can influence their pharmaceutical behavior and efficacy (Vogt, Williams, Johnson, & Copley, 2013).

Synthetic Applications

The chemical is used in various synthetic applications, such as in the synthesis of fluorinated compounds and other complex molecules. It has been utilized in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing its role in expanding the diversity of chemical structures and functionalities in synthetic chemistry (Goryaeva et al., 2009).

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3.ClH/c1-2-14-6(12)8(9,10)7(13)3-4-11-5-7;/h11,13H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFZVTMXSLTTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCNC1)O)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)

![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)

![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)